((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane
Description
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
[2-(bromomethyl)-3-methylbutoxy]methylcyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)10(5-11)7-12-6-9-3-4-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
VBLPKRCAYNLQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCC1CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with a bromomethylating agent in the presence of a base. The reaction conditions typically include:
Reagents: Cyclopropane, bromomethylating agent (e.g., bromomethyl acetate), base (e.g., sodium hydroxide)
Solvent: Anhydrous ether or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives
Oxidation: Alcohols or carboxylic acids
Reduction: Methyl-substituted cyclopropane
Scientific Research Applications
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane involves its interaction with molecular targets through various pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can participate in ring-opening reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane with structurally related compounds:
*Estimated based on structural analogy to [(3-Bromo-2-methylpropoxy)methyl]cyclopropane .
Functional and Reactivity Differences
- Bromine vs. Non-Brominated Derivatives: Brominated cyclopropanes (e.g., the target compound and [(3-Bromo-2-methylpropoxy)methyl]cyclopropane) exhibit higher molecular weights and enhanced electrophilicity compared to non-brominated analogs like 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine. The bromine atom facilitates nucleophilic substitutions, whereas non-brominated ethers rely on weaker van der Waals or hydrophobic interactions .
Cyclopropane Stability :
Cyclopropane rings, as seen in presqualene pyrophosphate, introduce significant ring strain, increasing reactivity. However, in biosynthetic contexts (e.g., squalene formation), this strain is strategically exploited for controlled rearrangements . In contrast, the target compound’s cyclopropane may serve as a rigid scaffold for synthetic applications.- Binding Affinities: Hydrophobic interactions dominate for compounds with bulky alkyl chains (e.g., 3-methylbutoxy groups). The brominated cyclopropane derivatives may exhibit weaker receptor binding compared to polar compounds like tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (–4.5 kcal/mol ), as bromine’s electronegativity could disrupt non-covalent interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane, and how can intermediates be characterized?
- Methodology : A common approach involves alkylation of cyclopropane derivatives with brominated precursors. For example, cyclopropane rings can be functionalized via nucleophilic substitution using bromomethyl ether intermediates. Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
